N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 4-methylphenyl group, an ethoxy linkage, and a trifluoromethyl-substituted benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Substitution with 4-Methylphenyl Group: The pyridazine ring is then functionalized with a 4-methylphenyl group through electrophilic aromatic substitution.
Ethoxy Linkage Formation:
Trifluoromethylbenzamide Formation: The final step involves the coupling of the ethoxy-substituted pyridazine with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide
- N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18F3N3O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3N3O2/c1-14-6-8-15(9-7-14)18-10-11-19(27-26-18)29-13-12-25-20(28)16-4-2-3-5-17(16)21(22,23)24/h2-11H,12-13H2,1H3,(H,25,28) |
InChI Key |
KPWGWXQQGFAKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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